1-(2-Bromoethoxy)propane
Overview
Description
1-(2-Bromoethoxy)propane is an organic compound with the molecular formula C5H11BrO. It is a colorless liquid with a boiling point of approximately 139.9-140.2°C and a density of 1.2609 g/cm³ . This compound is primarily used as a reagent and intermediate in organic synthesis due to its strong electrophilic bromine atom .
Preparation Methods
1-(2-Bromoethoxy)propane is typically synthesized by reacting 2-bromoethanol with isopropyl dibromide under an inert gas atmosphere, such as nitrogen . The reaction conditions, including temperature and time, can be adjusted based on specific experimental requirements . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the compound’s purity and yield.
Chemical Reactions Analysis
1-(2-Bromoethoxy)propane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different ethers.
Elimination Reactions: In the presence of a base, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it can potentially participate in such reactions under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydroxide for elimination and nucleophiles for substitution . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromoethoxy)propane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Bromoethoxy)propane primarily involves its electrophilic bromine atom, which can participate in substitution and elimination reactions . In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, it is expelled as a bromide ion, leading to the formation of alkenes .
Comparison with Similar Compounds
1-(2-Bromoethoxy)propane can be compared with other similar compounds, such as:
2-(2-Bromoethoxy)phenyl derivatives: These compounds have similar structures but with additional phenyl groups, which can influence their reactivity and applications.
2-Bromoethanol: This compound is a precursor in the synthesis of this compound and has similar reactivity due to the presence of the bromine atom.
Other bromoalkanes: Compounds like 2-bromopropane and 3-bromopropane share similar reactivity patterns but differ in their specific applications and properties.
This compound stands out due to its unique combination of an ether linkage and a bromine atom, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
1-(2-bromoethoxy)propane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO/c1-2-4-7-5-3-6/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYZDMNAARQHKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64994-49-6 | |
Record name | 1-(2-bromoethoxy)propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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